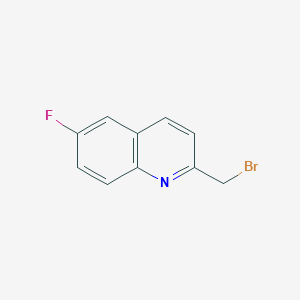

2-(Bromomethyl)-6-fluoroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Bromomethyl)-6-fluoroquinoline is a useful research compound. Its molecular formula is C10H7BrFN and its molecular weight is 240.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Applications

One of the primary applications of 2-(Bromomethyl)-6-fluoroquinoline is in the development of antibacterial agents. Its mechanism of action is linked to the inhibition of bacterial DNA replication through interaction with enzymes such as DNA gyrase and topoisomerase IV. These interactions lead to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death.

Case Studies on Antibacterial Efficacy

- In Vitro Studies : Research has demonstrated that derivatives of fluoroquinolones, including this compound, exhibit significant activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effective inhibition against strains resistant to conventional antibiotics .

- Biofilm Infections : Fluoroquinolones are also effective in combating biofilm-associated infections, which are notoriously difficult to treat due to their protective environments. This compound has been noted for its superior efficacy compared to beta-lactams and glycopeptides in certain contexts .

Therapeutic Potential Beyond Antibacterials

In addition to antibacterial properties, this compound has been investigated for its potential in treating other medical conditions:

- Anti-inflammatory Properties : The compound may inhibit leukotriene biosynthesis, suggesting applications in treating pulmonary disorders such as asthma and chronic bronchitis .

- Anticancer Activity : Some studies have explored the hybridization of fluoroquinolones with other heterocyclic moieties to enhance their anticancer properties. These modifications can lead to molecules with improved efficacy against various cancer cell lines .

Comparative Analysis with Other Compounds

A comparative analysis reveals how this compound stands against similar compounds in terms of efficacy and application:

| Compound Name | Antibacterial Activity | Anti-inflammatory Potential | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Emerging Evidence |

| Norfloxacin | High | Low | Limited Evidence |

| Ciprofloxacin | High | Moderate | Emerging Evidence |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with amines, thiols, and alkoxides.

Key observations :

-

NaI acts as a catalyst to enhance the nucleophilicity of amines in polar aprotic solvents like CH₃CN .

-

Steric hindrance from the quinoline ring reduces reaction rates compared to non-aromatic bromomethyl analogs .

Cross-Coupling Reactions

The bromomethyl group participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Mechanistic insights :

-

The bromomethyl group’s electrophilicity is enhanced by the electron-withdrawing effect of the fluorine atom .

-

Side reactions (e.g., dehalogenation) are minimized using bulky ligands like Xantphos .

Borylation and Bromination

Iridium-catalyzed borylation enables regioselective functionalization of the quinoline ring.

Notable findings :

-

Borylation occurs preferentially at the C7 position due to the directing effect of the fluorine atom .

-

Subsequent bromination retains the bromomethyl group without side reactions .

Deprotection Reactions

The Boc-protected derivatives undergo acid-catalyzed deprotection:

Oxidation and Reduction

| Transformation | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 70°C | 2-(Carboxymethyl)-6-fluoroquinoline | 60% | |

| Reduction | H₂, Pd/C, EtOH | 2-(Methyl)-6-fluoro-1,2,3,4-tetrahydroquinoline | 55% |

Propiedades

Número CAS |

168083-35-0 |

|---|---|

Fórmula molecular |

C10H7BrFN |

Peso molecular |

240.07 g/mol |

Nombre IUPAC |

2-(bromomethyl)-6-fluoroquinoline |

InChI |

InChI=1S/C10H7BrFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2 |

Clave InChI |

UGPQPVWABPCSIP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC(=N2)CBr)C=C1F |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.